1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(6-bromonaphthalen-1-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-10-4-5-11-9(8-10)2-1-3-12(11)13(15)6-7-13/h1-5,8H,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZTXKCAGPLDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C=CC(=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Naphthalene Derivatives
The 6-bromo substitution on naphthalene is achieved via electrophilic aromatic bromination. For example, 1-naphthol undergoes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane, yielding 6-bromo-1-naphthol with 72–85% efficiency. Alternative methods employ Lewis acids (e.g., FeBr₃) to direct bromination at the 6-position.
Key Data:
| Reactant | Conditions | Yield | Source |
|---|---|---|---|
| 6-Bromo-1-naphthaldehyde | TMSOI, NaH, DMSO/THF, 20 h, rt | 73% | |
| Cyclopropane intermediate | NH₃, NH₄HSO₃, 150°C, 48 h | 94% |
Palladium-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis enables modular construction of the naphthalene-cyclopropane-amine framework.
Suzuki-Miyaura Coupling
Aryl boronic acids react with brominated cyclopropane intermediates. For instance, 1-(6-bromonaphthalen-1-YL)cyclopropane-1-carbonitrile undergoes palladium-catalyzed coupling with pinacol boronic esters, followed by hydrolysis and Hoffman degradation to yield the amine.
Buchwald-Hartwig Amination
Direct introduction of the amine group is achieved via Pd-catalyzed C–N coupling. Using Pd(OAc)₂/Xantphos, 1-(6-bromonaphthalen-1-YL)cyclopropane reacts with ammonia surrogates (e.g., benzophenone imine) under microwave irradiation (120°C, 2 h), followed by acidic hydrolysis.
Key Data:
| Method | Catalyst System | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 67% | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 83% |
Copper-Catalyzed Multicomponent Cycloaromatization
A modern one-pot method leverages copper(I) catalysis to assemble the naphthalene-cyclopropane-amine structure from simple precursors.
Reaction Mechanism
-
Copper-Acetylide Formation : Terminal alkynes react with CuI to form copper(I)-acetylides.
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Oxidative Addition : The acetylide inserts into the C–Br bond of 6-bromo-1-naphthalenone.
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7-endo-dig Cyclization : A regioselective cyclization forms the cyclopropane ring.
-
Amine Incorporation : Aniline derivatives undergo dehydrative condensation to introduce the amine group.
Key Data:
Optimization of Reaction Parameters
Critical factors influencing yield and selectivity include:
Temperature and Time
Solvent and Catalysts
-
DMSO/THF mixtures enhance cyclopropanation efficiency by stabilizing reactive intermediates.
-
CuI/NaOH systems in acetonitrile outperform DMF or dioxane in copper-catalyzed methods.
Analytical Validation
Post-synthesis characterization employs:
-
¹H/¹³C NMR : Confirms cyclopropane ring (δ 1.2–1.8 ppm) and amine protons (δ 2.5–3.5 ppm).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Traditional | High yields (94%), scalable | Long reaction times (>48 h) |
| Palladium-Catalyzed | Modular, functional group tolerance | Costly catalysts, inert atmosphere required |
| Copper-Catalyzed | One-pot, atom-economical | Limited to specific substrates |
Chemical Reactions Analysis
1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| 1-(6-Bromonaphthalen-1-yl)cyclopropan-1-amine | C₁₃H₁₂BrN | 261.9 | 6-Bromonaphthalene | High lipophilicity, π-π stacking |
| 1-(4-Bromophenyl)cyclopropan-1-amine | C₉H₁₀BrN | 212.09 | 4-Bromophenyl | Moderate steric bulk, halogen bonding |
| 1-(6-Bromopyridin-2-yl)cyclopropan-1-amine | C₈H₈BrN₂ | 211.9 | 6-Bromopyridine | Heteroaromatic, H-bond acceptor |
| 1-(2-Fluorophenyl)cyclopropan-1-amine | C₉H₁₀FN | 151.0 | 2-Fluorophenyl | Enhanced metabolic stability |
| 1-(adamantan-1-yl)cyclopropan-1-amine | C₁₃H₂₁N | 191.0 | Adamantane | Extreme rigidity, CNS penetration |
Biological Activity
1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a bromonaphthalene moiety, which contributes to its unique chemical properties. The presence of bromine enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Properties
- Mechanism of Action : Preliminary studies suggest that this compound may act as an inhibitor of specific cancer cell lines by modulating sigma receptors, which are implicated in various cellular processes including apoptosis and proliferation. Sigma receptor modulators have shown promise in cancer therapy due to their ability to induce cell death in malignant cells while sparing normal cells .
- Case Study : A study involving various sigma receptor modulators highlighted the potential of compounds similar to this compound in exhibiting cytotoxic effects against cancer cell lines. The findings indicated significant inhibition rates, warranting further investigation into structure-activity relationships (SAR) for optimizing efficacy .
2. Interaction with Biological Molecules
- Binding Affinity : The compound's interaction with sigma receptors has been characterized using various biochemical assays, showing promising binding affinities that suggest its potential as a therapeutic agent .
- Inhibition Studies : Inhibitory concentration (IC50) values have been determined for related compounds, indicating the effectiveness of these molecules in inhibiting target proteins associated with tumor growth and metastasis .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound Name | Target Receptor | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Sigma Receptor | TBD | Potential anticancer activity |
| Related Sigma Modulator | Sigma Receptor | 12.8 | Strong inhibition in cancer cells |
| Acylhydrazone Derivative | GST Isozymes | 0.337 | Inhibits detoxification enzymes |
Research Findings
Recent studies have focused on the synthesis and evaluation of analogs of this compound, revealing insights into their pharmacological profiles:
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified critical structural features that enhance receptor binding and biological activity. Compounds with bulky aminic portions demonstrated increased affinity towards sigma receptors, suggesting a pathway for developing more potent derivatives .
- Biochemical Assays : Fluorescence-based assays have been utilized to assess the inhibitory effects on target enzymes associated with cancer progression, confirming the potential utility of this compound class in therapeutic applications .
Q & A
Q. What are the common synthetic routes for 1-(6-Bromonaphthalen-1-YL)cyclopropan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated naphthalene derivatives can react with cyclopropane-containing amines under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
- Solvent system : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
Yields (typically 50–70%) depend on purification methods, such as column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integration and bromine-induced deshielding .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray crystallography : For absolute configuration determination, as demonstrated in related naphthalene-cyclopropane hybrids .
Purity is assessed via HPLC (>98% purity threshold for research-grade material) .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer :
- Solubility : Moderately soluble in DCM, DMSO, and THF; insoluble in water. Solubility can be enhanced via sonication or co-solvents (e.g., 10% DMSO in aqueous buffers) .
- Stability : Store at –20°C under inert gas (Ar/N₂) to prevent amine oxidation or cyclopropane ring opening. Stability tests via TGA/DSC show decomposition above 150°C .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?
- Methodological Answer : The 6-bromo group acts as a directing moiety for electrophilic aromatic substitution (e.g., nitration) or cross-coupling (e.g., Buchwald-Hartwig amination). Steric hindrance from the cyclopropane ring may slow meta-substitution but favors para-directed reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. To address:
- Control experiments : Re-run NMR in standardized solvents (CDCl₃ vs. DMSO-d₆).
- Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
- Crystallographic cross-check : Use X-ray data to confirm substituent geometry .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodological Answer :
- Chiral auxiliaries : Employ (R)- or (S)-BINOL-derived ligands in asymmetric catalysis.
- Kinetic resolution : Use lipases (e.g., CAL-B) to separate enantiomers via ester hydrolysis.
- HPLC chiral columns : Validate enantiopurity with Chiralpak IA/IB under hexane:IPA mobile phases .
Q. How does the cyclopropane ring strain affect the compound’s biological activity or supramolecular interactions?
- Methodological Answer :
- Ring strain : Enhances binding affinity in enzyme inhibition studies (e.g., kinase targets) due to conformational rigidity.
- Supramolecular effects : The cyclopropane’s planar geometry facilitates π-π stacking with aromatic residues, as shown in docking studies with naphthalene-based inhibitors .
Q. What computational methods predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?
- Methodological Answer :
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process optimization : Use flow chemistry to control exothermic reactions and reduce dimerization.
- Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., excess amine to drive substitution).
- Crystallization tuning : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate the pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
